![molecular formula C13H6Cl4O2 B14354294 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- CAS No. 91821-49-7](/img/no-structure.png)
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring substituted with four chlorine atoms and a phenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be achieved through the oxidation of alkyl-substituted benzenes using o-chloranil. The reaction involves the benzylic oxidation of the alkyl-substituted benzene, followed by acetal formation. This process typically requires elevated temperatures, such as refluxing in toluene . The yields of this reaction are generally low, indicating the need for optimization in industrial production methods .
Analyse Chemischer Reaktionen
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- undergoes various chemical reactions, including:
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Acetal Formation: The compound can form acetals through reactions with aldehydes or ketones under acidic conditions.
Common reagents used in these reactions include o-chloranil for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, given its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the derivatives formed. For example, in biological systems, its derivatives may interact with cellular targets, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole, 4,5,6,7-tetrachloro-2-phenyl- can be compared with other benzodioxole derivatives, such as:
1,3-Benzodioxole: The parent compound, which lacks the chlorine and phenyl substitutions, making it less reactive in certain chemical reactions.
5-Chloro-1,3-benzodioxole: A similar compound with a single chlorine substitution, which exhibits different reactivity and applications.
1,3-Benzodioxole, 5-(1-propenyl)-: Another derivative with a propenyl group, used in different synthetic and biological applications.
Eigenschaften
91821-49-7 | |
Molekularformel |
C13H6Cl4O2 |
Molekulargewicht |
336.0 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H6Cl4O2/c14-7-8(15)10(17)12-11(9(7)16)18-13(19-12)6-4-2-1-3-5-6/h1-5,13H |
InChI-Schlüssel |
LQGXPKKLQYWOEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.